molecular formula C8H4N2O8 B1610920 2,5-Dinitroterephthalic acid CAS No. 65109-45-7

2,5-Dinitroterephthalic acid

Cat. No. B1610920
CAS RN: 65109-45-7
M. Wt: 256.13 g/mol
InChI Key: MUFZXBPNVPXWAV-UHFFFAOYSA-N
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Description

2,5-Dinitroterephthalic acid (chemical formula: C8H4N2O8) is a compound with intriguing properties. It is also known by other names, including 1,4-benzenedicarboxylic acid, 2,5-dinitro- . This aromatic compound features two nitro groups (NO~2~) attached to the terephthalic acid backbone.

Scientific Research Applications

  • Polymer Synthesis : DNTPA has been identified as a valuable compound in the synthesis of polymers. Ghaemy and Mighani (2009) synthesized DNTPA and diaminoterephthalic acid (DATPA), characterizing them for potential use as monomers in the preparation of polyesters and polyamides, highlighting their significance in polymer chemistry (Ghaemy & Mighani, 2009).

  • Environmental Exposure and Health Effects : While not directly about DNTPA, related research on phthalates, including the diesters of phthalic acid, provides context for understanding the broader chemical family to which DNTPA belongs. Hauser and Calafat (2005) reviewed the uses, metabolism, and health effects of phthalates in human populations, offering insights into the environmental and health implications of these compounds (Hauser & Calafat, 2005).

  • Alternative to Traditional Plastics : The research on 2,5-Furandicarboxylic acid (FDCA), a potential non-phthalate biomass-based plastic precursor, is relevant as it represents a shift away from traditional phthalate-based plastics. Zuo et al. (2016) demonstrated the Co/Mn/Br-catalyzed oxidation of 5-hydroxymethylfurfural to FDCA, a compound that could potentially replace terephthalic acid in various polymer applications, indicating a move towards more sustainable materials (Zuo et al., 2016).

  • Potential in Bio-Based Materials : Short et al. (2018) used succinic acid, a biobased chemical, to synthesize aromatic monomers including derivatives of terephthalic acid. This study signifies the increasing importance of biobased materials in polymer chemistry, which could include derivatives like DNTPA (Short et al., 2018).

Future Directions

: ChemSpider: 2,5-Dinitroterephthalic acid : Amadis Chemical Company: 2,5-Dinitroterephthalic acid

properties

IUPAC Name

2,5-dinitroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)4(8(13)14)2-6(3)10(17)18/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFZXBPNVPXWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570625
Record name 2,5-Dinitrobenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dinitroterephthalic acid

CAS RN

65109-45-7
Record name 2,5-Dinitrobenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Ha, H Hahm, DG Jwa, K Yoo, MH Park, M Yoon… - …, 2017 - pubs.rsc.org
The position of identical functional groups and the subsequent electron density of structural benzene rings in a zinc-based metal–organic framework (MOF) have been controlled to …
Number of citations: 11 pubs.rsc.org
Z Xu, H Yang, G Cheng - New Journal of Chemistry, 2016 - pubs.rsc.org
Four esteryl-bridged energetic compounds have been derived from 2,2,2-trinitroethanol with polynitro benzoic acids and characterized via IR, multinuclear NMR spectroscopy, …
Number of citations: 14 pubs.rsc.org
W Yin, C Tao, F Wang, J Huang, T Qu, J Wang - Science China Materials, 2018 - Springer
制备和开发新型光学薄膜村料对于功能性的光学和光电器件具有重要意义, 特别是具有低折射率的光学薄膜村料. 本论文选用一类典型的MOFs村料, MIL-101(Cr), 为研究对象, 通过水热法制备…
Number of citations: 0 link.springer.com

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